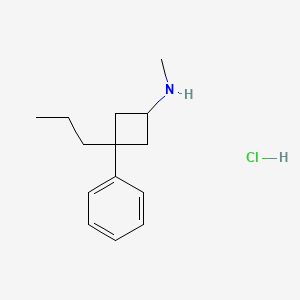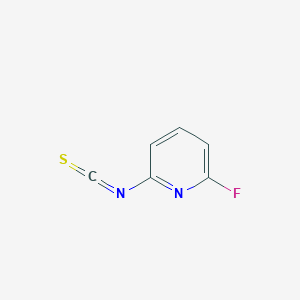
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is an organic compound characterized by a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylpentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylbenzene, which is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl group.
Alkylation: The alkylation reaction involves the use of an alkyl halide, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Chain Extension: The resulting 4-tert-butylbenzene is then subjected to a series of reactions to introduce the dimethylpentanoic acid chain. This can be achieved through a combination of Grignard reactions and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Ensuring a consistent supply of high-purity starting materials.
Catalyst Optimization: Using optimized catalysts to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the tert-butyl group and the dimethylpentanoic acid chain can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenol
- 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid
Uniqueness
5-(4-Tert-butylphenyl)-2,4-dimethylpentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the tert-butyl group and the dimethylpentanoic acid chain provides a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in different fields.
Eigenschaften
Molekularformel |
C17H26O2 |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
5-(4-tert-butylphenyl)-2,4-dimethylpentanoic acid |
InChI |
InChI=1S/C17H26O2/c1-12(10-13(2)16(18)19)11-14-6-8-15(9-7-14)17(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
YYJGOORVDJWDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)

![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)



![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)

![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)



